molecular formula C11H14N4O5 B1436870 3'-O-Methylinosine CAS No. 75479-64-0

3'-O-Methylinosine

Número de catálogo: B1436870
Número CAS: 75479-64-0
Peso molecular: 282.25 g/mol
Clave InChI: ABXDBVMGRKZFRC-IOSLPCCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3’-O-Methylinosine is a modified nucleoside derived from inosine. It is characterized by the presence of a methyl group attached to the 3’ oxygen of the ribose sugar. This compound is part of a broader class of methylated nucleosides, which play significant roles in various biological processes, including RNA modification and regulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Methylinosine typically involves the methylation of inosine. One common method includes the use of diazomethane as a methylating agent. In this process, inosine is dissolved in a suitable solvent such as methanol, and diazomethane is added to the solution. The reaction mixture is then stirred at room temperature until the methylation is complete. The product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 3’-O-Methylinosine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

3’-O-Methylinosine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as ammonia or amines in an organic solvent under reflux conditions.

Major Products

Aplicaciones Científicas De Investigación

Chemical Applications

3'-O-Methylinosine serves as a model compound to study the effects of methylation on nucleosides. Its unique structure allows researchers to investigate how methyl modifications influence nucleoside behavior, stability, and interactions with other biomolecules. This is particularly relevant in the synthesis of modified oligonucleotides, which are crucial for various research and therapeutic applications .

Biological Applications

In biological contexts, this compound plays a significant role in RNA modification. It is involved in influencing RNA stability and function, which is essential for proper gene expression and regulation. The compound has been shown to interact specifically with ribonucleotide reductase, an enzyme critical for DNA and RNA synthesis in viruses. By inhibiting this enzyme, this compound effectively reduces viral load in infected cells, highlighting its potential as a lead compound for developing antiviral drugs .

Table 1: Comparison of Modified Nucleosides

CompoundStructural ModificationBiological Activity
InosineNonePrecursor to nucleotides
2'-O-MethylinosineMethylated at 2'Stabilizes RNA structures
3'-O-MethylguanosineMethylated at 3'Involved in RNA capping
This compound Methylated at 3'Inhibits viral replication

Medical Applications

The therapeutic potential of this compound is being explored in the treatment of various diseases, particularly viral infections. Its ability to interfere with nucleic acid synthesis positions it as a candidate for antiviral therapies. Studies have indicated that it may also serve as a biomarker for certain diseases due to its unique interactions within biological systems .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of modified oligonucleotides for research and therapeutic purposes. This includes applications in mRNA vaccine production, where modified nucleosides are essential for enhancing the stability and efficacy of mRNA constructs used in vaccines .

Case Studies and Research Findings

  • Antiviral Activity : Research has demonstrated that this compound inhibits ribonucleotide reductase activity, which is crucial for viral replication processes. This interaction suggests its potential as a lead compound in antiviral drug development.
  • RNA Stability : A study highlighted that the incorporation of this compound into RNA sequences can significantly enhance their stability against degradation by nucleases, thus improving their functionality in therapeutic applications .
  • Synthesis Techniques : Efficient synthesis methods for producing this compound have been developed, allowing for high yields and minimal purification steps. These methods facilitate its use in various research applications and therapeutic developments .

Mecanismo De Acción

The mechanism of action of 3’-O-Methylinosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 3’ position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA folding and stability. This modification can also impact RNA-protein interactions and the overall regulation of gene expression .

Comparación Con Compuestos Similares

Similar Compounds

    Inosine: The parent compound of 3’-O-Methylinosine, lacking the methyl group at the 3’ position.

    2’-O-Methylinosine: Another methylated derivative with the methyl group at the 2’ position of the ribose.

    1-Methylinosine: Methylated at the 1 position of the purine base.

Uniqueness

3’-O-Methylinosine is unique due to its specific methylation pattern, which confers distinct chemical and biological properties. Compared to inosine, 3’-O-Methylinosine exhibits altered base-pairing and hydrogen bonding characteristics, making it a valuable tool for studying RNA modifications and their effects on cellular processes .

Actividad Biológica

3'-O-Methylinosine (3'-OMeI) is a synthetic nucleoside analog of inosine, characterized by the addition of a methyl group at the 3' position. This modification enhances its stability and alters its biological activity, making it a compound of significant interest in biochemical research, particularly for its antiviral and anticancer properties.

  • Molecular Formula : C11_{11}H14_{14}N4_4O5_5
  • Molecular Weight : Approximately 282.25 g/mol
  • CAS Number : 75479-64-0

This compound primarily exhibits biological activity through the following mechanisms:

  • Inhibition of Viral Replication :
    • Ribonucleotide Reductase Inhibition : 3'-OMeI interacts specifically with ribonucleotide reductase, an enzyme crucial for DNA and RNA synthesis in viruses. By inhibiting this enzyme, it effectively reduces viral load in infected cells, demonstrating potential as an antiviral agent.
    • Antiviral Properties : Research indicates that 3'-OMeI can inhibit the synthesis of viral DNA and RNA, making it a promising candidate for therapeutic applications against various viral infections.
  • Antitumor Activity :
    • Mechanisms of Action : As a purine nucleoside analog, 3'-OMeI shows broad antitumor activity by targeting indolent lymphoid malignancies. Its anticancer mechanisms include inhibition of DNA synthesis and induction of apoptosis in cancer cells .
    • Comparison with Other Compounds : The unique inhibitory action on ribonucleotide reductase distinguishes 3'-OMeI from other structural analogs that may not exhibit such targeted antiviral activity. For example, while inosine serves as a precursor to nucleotides, 3'-OMeI's specific modifications allow for enhanced biological effects.

Comparative Analysis of Structural Analogues

The following table summarizes the structural modifications and biological activities of compounds related to this compound:

CompoundStructural ModificationBiological Activity
InosineNonePrecursor to nucleotides
2'-O-MethylinosineMethylated at 2'Stabilizes RNA structures
3'-O-MethylguanosineMethylated at 3'Involved in RNA capping
This compound Methylated at 3'Inhibits viral replication; anticancer

Antiviral Studies

A study highlighted the efficacy of 3'-OMeI in inhibiting viral replication in cell cultures infected with various viruses. The results indicated a significant reduction in viral titers when treated with 3'-OMeI compared to untreated controls. This suggests its potential utility in developing antiviral therapies.

Anticancer Research

In another investigation focusing on lymphoid malignancies, 3'-OMeI was shown to induce apoptosis in cancer cell lines. The study documented a dose-dependent response where higher concentrations led to increased cell death rates, further supporting its role as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. How can 3'-O-Methylinosine be identified and quantified in RNA samples?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns for separation. For identification, compare retention times and fragmentation patterns against synthetic standards. Quantification requires isotope-labeled internal standards (e.g., ¹⁵N/¹³C-labeled 3'-OMeI) to normalize matrix effects .
  • Key Protocols :

  • RNA hydrolysis: Digest RNA with nuclease P1 and alkaline phosphatase to release nucleosides .
  • Mass spectrometry parameters: Electrospray ionization (ESI) in positive ion mode, monitoring transitions like m/z 283→151 (3'-OMeI) .

Q. What is the biological significance of this compound in RNA molecules?

  • Functional Role : 3'-OMeI is a post-transcriptional modification enriched in small RNAs (e.g., 15–30 nt mammalian RNAs) and linked to RNA stability and interaction networks. It may protect RNA from exonucleolytic degradation by introducing steric hindrance at the 3'-terminus .
  • Metabolic Context : In HK-2 cells under hyperglycemic stress, 3'-OMeI levels correlate with purine salvage pathway activity, suggesting roles in nucleotide recycling and stress adaptation .

Q. Which metabolic pathways involve this compound?

  • Pathway Integration : 3'-OMeI is a product of adenosine deamination followed by 3'-O-methylation. It intersects with purine metabolism, where it serves as a precursor for hypoxanthine derivatives. Enzymes like adenosine deaminase (ADA) and RNA methyltransferases (e.g., METTL family) are implicated .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound dynamics in cellular systems?

  • Key Issues :

  • Sample Preparation : Avoid RNA degradation during extraction by using RNase inhibitors and rapid freezing. Contamination from endogenous nucleases can hydrolyze methylated nucleosides .
  • Data Normalization : Normalize to RNA input using spike-in controls (e.g., synthetic RNA with unnatural modifications) to account for extraction efficiency .
    • Case Study : In metabolomic studies, extracellular 3'-OMeI depletion under diabetic conditions highlights compartment-specific metabolic flux, requiring careful separation of intra- and extracellular fractions .

Q. How can researchers address contradictions in reported levels of this compound across different studies?

  • Root Causes : Discrepancies may stem from:

  • Detection Sensitivity : LC-MS/MS vs. CE-FTICR-MS variations in limit of detection (LOD). For low-abundance modifications, CE-FTICR-MS offers higher resolution .
  • Biological Variability : Tissue- or species-specific expression of methyltransferases (e.g., higher 3'-OMeI in mammalian vs. yeast RNA) .
    • Resolution Strategy : Cross-validate findings using orthogonal methods (e.g., RNA-Seq with modification-specific antibodies) and report data as molar ratios (nmol/μg RNA) to standardize comparisons .

Q. What advanced techniques are used to study the structural impact of this compound in nucleic acids?

  • Structural Analysis :

  • Chemical Probing : Use dimethyl sulfate (DMS) or SHAPE-MaP to assess RNA flexibility. Methylation at the 3'-OH alters solvent accessibility .
  • Synthetic Oligonucleotides : Incorporate 3'-OMeI into model RNAs via phosphoramidite chemistry (e.g., this compound-3'-phosphoramidite) and analyze duplex stability via thermal melting (Tm) assays .
    • Functional Insight : In template-guided polymerization, 3'-OMeI reduces primer extension efficiency by Taq polymerase, highlighting its role in modulating RNA-protein interactions .

Propiedades

IUPAC Name

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDBVMGRKZFRC-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3'-O-Methylinosine
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